molecular formula C9H5F3N2O B6610534 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 2168336-69-2

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B6610534
CAS No.: 2168336-69-2
M. Wt: 214.14 g/mol
InChI Key: LZXMEOPTZHNMKJ-UHFFFAOYSA-N
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Description

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzodiazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of a palladium catalyst and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and environmental impact. Flow chemistry allows for the efficient and controlled introduction of trifluoromethyl groups into the benzodiazole ring, using readily available precursors and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted benzodiazole derivatives .

Scientific Research Applications

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its benzodiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(trifluoromethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)14-7-4-2-1-3-6(7)13-8(14)5-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMEOPTZHNMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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